molecular formula C20H28ClNO5 B1668908 Chromonar hydrochloride CAS No. 655-35-6

Chromonar hydrochloride

Katalognummer: B1668908
CAS-Nummer: 655-35-6
Molekulargewicht: 397.9 g/mol
InChI-Schlüssel: KSQIAZKOUOEHSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Chromonarhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Heart Failure Treatment
    • Chromonar has been investigated for its potential in treating various forms of heart failure, particularly those characterized by small vessel obstruction such as ischemia with no obstructive coronary artery disease (INOCA) and heart failure with preserved ejection fraction (HFpEF). Studies have shown that it can improve left ventricular function and exercise capacity in animal models of heart failure .
  • Coronary Artery Disease
    • Historically, Chromonar was used to treat ischemic heart disease. Its ability to selectively increase coronary blood flow makes it a candidate for managing conditions where coronary perfusion is compromised. However, its use has been limited due to concerns about "coronary steal" phenomena, where increased blood flow to healthy areas diverts blood from ischemic regions .
  • Vasodilation in Cardiac Procedures
    • In clinical settings, Chromonar has been utilized during diagnostic procedures to evaluate coronary dilatory capacity without inducing significant systemic effects. It has been shown to increase coronary blood flow significantly without altering myocardial oxygen consumption .

Table 1: Summary of Clinical Studies Involving Chromonar Hydrochloride

Study ReferencePopulationInterventionOutcomes
Mice with heart failureChromonar vs. controlImproved left ventricular ejection fraction and myocardial blood flow
Patients with INOCAChromonar administrationIncreased coronary diameter with minimal off-target effects
Healthy volunteersIV administration of ChromonarSignificant increase in coronary blood flow without systemic effects
Heart failure patientsComparison with dipyridamoleSimilar efficacy in increasing coronary blood flow with fewer side effects

Case Study: Treatment of Heart Failure with Preserved Ejection Fraction

In a preclinical model examining the efficacy of Chromonar in HFpEF, researchers found that treatment resulted in enhanced exercise capacity and improved hemodynamic parameters compared to control groups. The study highlighted the drug's potential as a therapeutic option for patients who do not respond adequately to conventional treatments .

Limitations and Future Directions

Despite its promising applications, the clinical use of this compound has faced challenges due to its short half-life and poor oral bioavailability . Ongoing research aims to chemically modify the compound to enhance its stability and efficacy. This could lead to new formulations that maintain the beneficial effects while minimizing drawbacks associated with its current form .

Vergleich Mit ähnlichen Verbindungen

Chromonarhydrochlorid ist in seiner spezifischen Anwendung als koronarer Vasodilatator einzigartig. Ähnliche Verbindungen umfassen:

Chromonarhydrochlorid zeichnet sich durch seinen spezifischen Wirkmechanismus und seine Anwendung in den frühen Stadien der koronaren Herzkrankheit aus.

Biologische Aktivität

Chromonar hydrochloride, also known as Carbocromen, is a synthetic compound primarily recognized for its role as a coronary vasodilator. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as a vasodilator , increasing blood flow to the heart by dilating coronary vessels. Its mechanism involves the inhibition of phosphodiesterase, which leads to an accumulation of cyclic adenosine monophosphate (cAMP) in cells. This increase in cAMP promotes relaxation of smooth muscle cells in the vascular system, thus enhancing coronary blood flow and improving myocardial metabolic processes .

Biological Effects

The compound's biological effects are significant in the context of cardiovascular health:

  • Vasodilation : Increases the diameter of coronary blood vessels, enhancing blood flow to the heart muscle.
  • Improvement in Collateral Circulation : Prolonged use can lead to the development of collateral circulation, which is vital for patients with obstructive coronary artery disease.
  • Metabolic Enhancement : Improves metabolic processes within the myocardium, potentially benefiting patients with ischemic heart conditions .

Therapeutic Applications

This compound has been primarily utilized in treating conditions related to coronary artery disease, particularly in patients experiencing angina pectoris without significant stenosis. However, its use has declined due to limited therapeutic efficacy and concerns regarding adverse effects .

Clinical Studies

Several clinical studies have assessed the efficacy and safety of this compound:

  • A study on angina pectoris treatment noted that while Chromonar could alleviate symptoms, side effects such as arthralgia and back pain were reported more frequently among participants .
  • Research highlighted its potential for treating conditions like INOCA (Ischemia with No Obstructive Coronary Artery Disease), suggesting that modifications to Chromonar could enhance its stability and effectiveness in coronary vasodilation .

Comparative Analysis with Other Vasodilators

This compound's unique mechanism sets it apart from other vasodilators. Below is a comparative table illustrating its properties alongside similar compounds:

Compound NameMechanism of ActionPrimary UseUnique Features
This compound Phosphodiesterase inhibitorAngina pectorisSpecific for coronary vessels; minimal off-target effects
Nitroglycerin Releases nitric oxideAngina pectorisRapid onset of action
Isosorbide Dinitrate Nitric oxide donorHeart failureLong-lasting effects
Amlodipine Calcium channel blockerHypertensionDual action on vascular and cardiac muscle

Case Studies and Research Findings

  • Cardiovascular Effects : In experimental models, Chromonar was shown to improve left ventricular ejection fraction (LVEF) in heart failure induced by transaortic constriction (TAC), indicating its potential benefits in heart failure scenarios .
  • Adverse Effects : Clinical observations noted that some patients experienced significant side effects leading to discontinuation of treatment. This highlights the need for careful patient selection and monitoring during therapy .
  • Innovative Approaches : Recent research aims at chemically modifying Chromonar to enhance its efficacy and reduce side effects, particularly for conditions like INOCA that lack effective treatments .

Eigenschaften

IUPAC Name

ethyl 2-[3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5.ClH/c1-5-21(6-2)11-10-17-14(4)16-9-8-15(12-18(16)26-20(17)23)25-13-19(22)24-7-3;/h8-9,12H,5-7,10-11,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQIAZKOUOEHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

804-10-4 (Parent)
Record name Chromonar hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048749
Record name Chromonar hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655-35-6
Record name Acetic acid, 2-[[3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-1-benzopyran-7-yl]oxy]-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromonar hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromonar hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chromonar hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl [[3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-1-benzopyran-7-yl]oxy]acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHROMONAR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52C937V399
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chromonar hydrochloride
Reactant of Route 2
Reactant of Route 2
Chromonar hydrochloride
Reactant of Route 3
Reactant of Route 3
Chromonar hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Chromonar hydrochloride
Reactant of Route 5
Reactant of Route 5
Chromonar hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Chromonar hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.